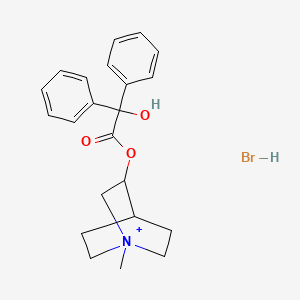
Serine Hydrolase Inhibitor-14
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Serine Hydrolase Inhibitor-14 is a compound that targets serine hydrolases, a large and diverse family of enzymes that play crucial roles in various biological processes. These enzymes are involved in the hydrolysis of ester, amide, and thioester bonds in substrates, making them essential for numerous physiological functions, including digestion, blood clotting, and nervous system signaling .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Serine Hydrolase Inhibitor-14 typically involves the use of fluorophosphonate or carbamate groups, which are known to react with the serine nucleophile in the active site of serine hydrolases . The synthetic route often includes the following steps:
Formation of the Core Structure: The core structure is synthesized using standard organic synthesis techniques, such as nucleophilic substitution or condensation reactions.
Introduction of Reactive Groups: Fluorophosphonate or carbamate groups are introduced to the core structure through reactions with appropriate reagents, such as fluorophosphonic acid or carbamoyl chloride.
Purification and Characterization: The final product is purified using techniques like column chromatography and characterized using spectroscopic methods such as NMR and mass spectrometry.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic route described above. This typically requires optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions
Serine Hydrolase Inhibitor-14 undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The reactive groups in the inhibitor can undergo nucleophilic substitution reactions with the serine residue in the active site of serine hydrolases.
Common Reagents and Conditions
Fluorophosphonate Reagents: Used for introducing fluorophosphonate groups.
Carbamoyl Chloride: Used for introducing carbamate groups.
Solvents: Common solvents include dichloromethane, acetonitrile, and methanol.
Major Products Formed
The major products formed from the reactions of this compound include the covalently modified serine hydrolase enzyme and various hydrolysis products .
Scientific Research Applications
Serine Hydrolase Inhibitor-14 has a wide range of scientific research applications, including:
Mechanism of Action
Serine Hydrolase Inhibitor-14 exerts its effects by covalently modifying the active site serine residue of serine hydrolases. This modification involves the formation of a stable covalent bond between the inhibitor and the serine residue, leading to irreversible inhibition of the enzyme . The molecular targets of this compound include various serine hydrolases, such as acetylcholinesterase, butyrylcholinesterase, and monoacylglycerol lipase . The pathways involved in its mechanism of action include the hydrolysis of ester and amide bonds in substrates, which is essential for the enzyme’s catalytic activity .
Comparison with Similar Compounds
Similar Compounds
Fluorophosphonates: These compounds also target serine hydrolases by forming covalent bonds with the active site serine residue.
Uniqueness
Serine Hydrolase Inhibitor-14 is unique in its ability to selectively inhibit a broad range of serine hydrolases with high potency and specificity. Its structure allows for fine-tuning of its inhibitory activity, making it a valuable tool for studying the function of individual serine hydrolases in various biological processes .
Properties
Molecular Formula |
C13H20N4O3 |
|---|---|
Molecular Weight |
280.32 g/mol |
IUPAC Name |
tert-butyl 4-(pyrazole-1-carbonyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C13H20N4O3/c1-13(2,3)20-12(19)16-9-7-15(8-10-16)11(18)17-6-4-5-14-17/h4-6H,7-10H2,1-3H3 |
InChI Key |
PTANHFGPGVCEMD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)C(=O)N2C=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


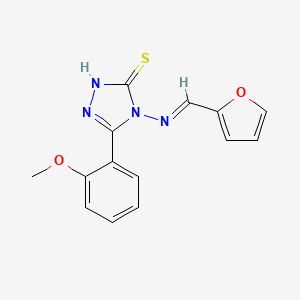
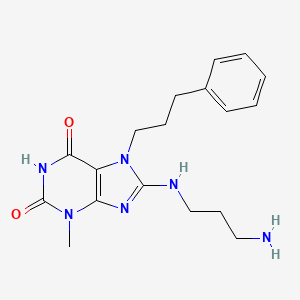
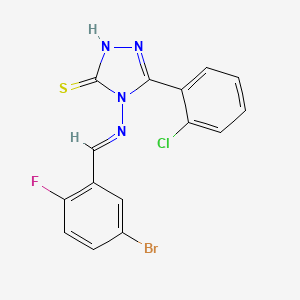
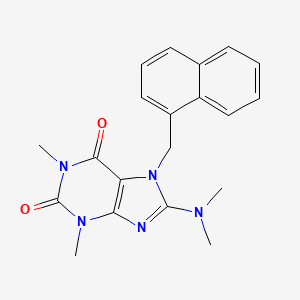
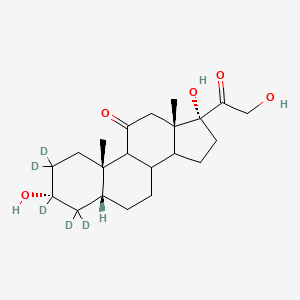

![3-amino-N-(2-benzoyl-4-chlorophenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15088070.png)
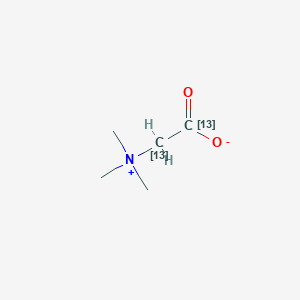

![2-amino-5-[(E)-(4-{[(4,6-dimethyl-2-pyrimidinyl)amino]sulfonyl}phenyl)diazenyl]benzoic acid](/img/structure/B15088099.png)
![2-{[5-(4-tert-butylphenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,5-dimethylphenyl)acetamide](/img/structure/B15088110.png)
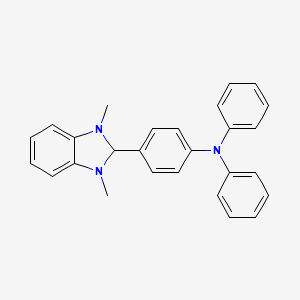
![2-methoxy-4-{(E)-[(phenylacetyl)hydrazono]methyl}phenyl 4-chlorobenzoate](/img/structure/B15088116.png)
